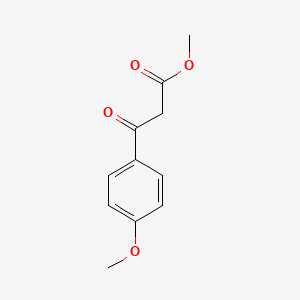

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXOASOINNOPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885188 | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-50-5 | |

| Record name | Methyl 4-methoxy-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22027-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(p-methoxyphenyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS No. 22027-50-5), a versatile β-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via Claisen condensation with mechanistic insights, and provides a thorough guide to its analytical characterization. Furthermore, it explores the compound's applications as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. Safety, handling, and storage protocols are also discussed to ensure safe and effective laboratory use.

Introduction

β-keto esters are a cornerstone class of compounds in organic chemistry, prized for their dual functionality which enables a wide array of chemical transformations. The presence of a ketone and an ester group separated by a methylene unit creates a highly valuable reactive center. The protons on this α-carbon are acidic, allowing for easy deprotonation to form a stabilized enolate, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

The Strategic Importance of this compound

This compound belongs to this vital class of molecules. Its structure, featuring a methoxy-substituted aromatic ring, makes it an important precursor for compounds in pharmaceutical and agrochemical development.[1] The methoxy group can influence the electronic properties of the aromatic ring and can be a key feature for biological activity or a handle for further chemical modification. This guide serves as a technical resource for scientists, explaining the causality behind its synthesis, characterization, and application.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. The primary identifiers and key physical properties for this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 22027-50-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₄ |

| InChI Key | VXXOASOINNOPGR-UHFFFAOYSA-N[2] |

| Synonyms | Methyl 3-(p-methoxyphenyl)-3-oxopropionate |

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. It exists as a low-melting solid, requiring careful storage considerations.[2]

| Property | Value | Source(s) |

| Molar Mass | 208.21 g/mol | |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 40-42 °C | |

| Boiling Point | 135 °C at 0.27 mmHg | |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | Store at 0-8 °C, inert atmosphere | [1][2] |

Synthesis and Mechanistic Insights

The most logical and widely employed method for synthesizing β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, the reaction occurs between methyl 4-methoxybenzoate and methyl acetate.

The choice of base is critical. Sodium methoxide (NaOMe) is ideal as it is the same alkoxide as the ester's leaving group, preventing transesterification, which would lead to unwanted byproducts. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making the final step thermodynamically favorable.

Detailed Experimental Protocol: Claisen Condensation

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification and characterization workflow.

Objective: To synthesize this compound with high purity.

Materials:

-

Methyl 4-methoxybenzoate (1.0 eq)

-

Methyl acetate (3.0 eq, serves as reactant and solvent)

-

Sodium methoxide (NaOMe) (1.1 eq)

-

Anhydrous Toluene or THF (optional, if not using excess methyl acetate as solvent)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

-

Base Suspension: To the flask, add sodium methoxide (1.1 eq) and anhydrous methyl acetate (3.0 eq). Stir the suspension.

-

Ester Addition: Add methyl 4-methoxybenzoate (1.0 eq) to the dropping funnel, dissolved in a small amount of methyl acetate. Add this solution dropwise to the stirred base suspension over 30 minutes.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the condensation.

-

Work-up: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (~pH 5-6). This step protonates the enolate to yield the final product.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product into diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove water).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a light yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and purity is achieved through standard spectroscopic techniques. The expected NMR and IR data are crucial for validating the synthesis.

Predicted Spectroscopic Data

| Technique | Predicted Signals and Interpretation |

| ¹H NMR (CDCl₃) | ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.9 ppm (s, 2H): Methylene protons (CH₂) between the two carbonyls. ~3.8 ppm (s, 3H): Methoxy (Ar-OCH₃) protons. ~3.7 ppm (s, 3H): Ester methyl (COOCH₃) protons. |

| ¹³C NMR (CDCl₃) | ~192 ppm: Ketone carbonyl carbon. ~168 ppm: Ester carbonyl carbon. ~164 ppm: Aromatic carbon attached to the methoxy group. ~130 ppm: Aromatic CH carbons ortho to the carbonyl. ~128 ppm: Quaternary aromatic carbon. ~114 ppm: Aromatic CH carbons meta to the carbonyl. ~55 ppm: Methoxy carbon (Ar-OCH₃). ~52 ppm: Ester methyl carbon (COOCH₃). ~46 ppm: Methylene carbon (CH₂). |

| IR Spectroscopy | ~1745 cm⁻¹: Strong C=O stretch (ester). ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~1600 cm⁻¹: C=C stretch (aromatic ring). ~1250 cm⁻¹: C-O stretch (aryl ether). |

Note: The presence of keto-enol tautomerism may result in additional, smaller signals in the NMR spectra.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of its active methylene group and the presence of two distinct carbonyl functionalities.

Versatile Synthetic Intermediate

This compound is a key building block for synthesizing more complex molecules.[1] The acidic methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated to introduce new substituents.

Synthesis of Heterocyclic Compounds

A primary application is in the synthesis of heterocyclic rings, which form the core of many pharmaceutical agents. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can produce pyrimidines. These reactions are fundamental in medicinal chemistry for creating libraries of potential drug candidates.

Caption: Relationship between the structure of the β-keto ester and its applications.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

Based on data for this compound, it is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Pictogram: GHS07 (Exclamation mark).[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is between 0-8 °C.[1]

-

Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[2]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of organic chemistry and drug discovery. Its synthesis via Claisen condensation is a reliable and well-understood process. The compound's true power lies in the versatility of its active methylene group and dual carbonyls, which provide a gateway to a vast range of complex molecular architectures, particularly heterocyclic systems. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.

References

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate molecular weight

An In-Depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Introduction

This compound is a β-keto ester that serves as a valuable intermediate in organic synthesis. Its structural framework, featuring a methoxy-substituted aromatic ring and a reactive 1,3-dicarbonyl moiety, makes it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the molecule, while the β-keto ester functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, structural characteristics, and safe handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 22027-50-5 | [1] |

| Melting Point | 40-42 °C | [1] |

| Boiling Point | 135 °C at 0.27 mmHg | [1] |

| Appearance | Off-white to white solid | [2] |

| Predicted Density | 1.147 ± 0.06 g/cm³ | [1] |

Chemical Structure:

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic chemistry. The causality behind this choice lies in the high efficiency and atom economy of condensing an ester with a ketone or another ester to form a β-keto ester or a β-diketone.

In this specific synthesis, a methyl ester of 4-methoxybenzoic acid (methyl 4-methoxybenzoate) is condensed with methyl acetate using a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe). The base serves to deprotonate the α-carbon of methyl acetate, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate.

Synthetic Workflow Diagram

Caption: Workflow for the Claisen condensation synthesis of the target compound.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous β-keto esters.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) suspended in dry tetrahydrofuran (THF).

-

Enolate Formation: Slowly add methyl acetate (2.0 equivalents) dropwise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1 hour to ensure complete formation of the sodium enolate. The evolution of hydrogen gas should be monitored.

-

Condensation: Cool the reaction mixture to room temperature. Add a solution of methyl 4-methoxybenzoate (1.0 equivalent) in dry THF dropwise over 30 minutes.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M aqueous HCl until the mixture is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[3] The resulting crude product can be purified by short-path distillation under high vacuum to yield the pure colorless oil or low-melting solid.[3]

Structural Characterization & Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily observable through spectroscopic methods. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl group and the aromatic ring.

Caption: Keto-enol tautomeric equilibrium in this compound.

Spectroscopic Analysis

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is indispensable for confirming the structure and observing the tautomeric ratio. The data below are predicted based on the ethyl ester analog, which exhibits well-defined signals for both forms.[3]

| Feature | Keto Form | Enol Form |

| ¹H NMR (CH₂) Signal | Singlet, ~3.9 ppm | - |

| ¹H NMR (CH) Signal | - | Singlet, ~5.6 ppm |

| ¹H NMR (Enolic OH) | - | Broad Singlet, ~12.6 ppm |

| ¹³C NMR (Ketone C=O) | ~192 ppm | ~173 ppm (conjugated) |

| ¹³C NMR (Ester C=O) | ~168 ppm | ~172 ppm |

| ¹³C NMR (CH₂) Signal | ~46 ppm | - |

| ¹³C NMR (CH) Signal | - | ~87 ppm |

Note: The exact chemical shifts (ppm) and the keto:enol ratio are solvent-dependent.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual functionality. The active methylene group, flanked by two carbonyls, is acidic and easily deprotonated to form a stable enolate. This nucleophile can participate in a variety of C-C bond-forming reactions, including alkylations and acylations. Furthermore, the 1,3-dicarbonyl motif is a classic precursor for the synthesis of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, and ureas, respectively.

Caption: Synthetic potential of the title compound as a chemical intermediate.

This compound is therefore not just a molecule, but a platform. Its derivatives are of interest in medicinal chemistry; for instance, the related compound 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) has shown beneficial effects on hepatic lipid metabolism.[4] This highlights the potential for derivatives of this class of molecules to interact with biological systems.

Safety and Handling

As a matter of sound laboratory practice, this compound should be handled with care, following standard safety protocols. The information below is a synthesis of best practices for handling laboratory chemicals.[5][6][7][8]

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[5][8] |

| Handling | Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6] |

| First Aid (IF ON SKIN) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] |

Conclusion

This compound is a compound of significant utility in modern organic synthesis. Its straightforward preparation via Claisen condensation, combined with the rich reactivity of the β-keto ester functionality, establishes it as a valuable precursor for a diverse range of chemical entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe application in research and development environments.

References

-

ChemBK. (2024). This compound. [Link]

-

PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Supporting Information. [Link]

-

PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. National Institutes of Health. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8 [chemicalbook.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. combi-blocks.com [combi-blocks.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester, is a molecule of significant interest in organic synthesis and pharmaceutical development. Its structural features, including a methoxy-substituted phenyl ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Core Physical and Chemical Properties

A foundational understanding of the key physical and chemical identifiers of this compound is essential for any researcher working with this compound.

| Property | Value | Source(s) |

| CAS Number | 22027-50-5 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molar Mass | 208.21 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [2] |

Thermal Properties

The thermal behavior of a compound is critical for determining its physical state at various temperatures, which has direct implications for storage, handling, and reaction setup.

Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Reported Melting Point: 40-42°C[3]

Significance in Drug Development: The melting point influences the solubility and dissolution rate of a drug, which are key factors in its bioavailability. A lower melting point generally corresponds to higher solubility.

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Methodology Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point of 40°C. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range. For accurate results, the determination should be repeated at least twice, and the values should be consistent.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure.

Reported Boiling Point: 135°C at 0.27 mm Hg[3]

Causality Behind Experimental Choice: Determining the boiling point at reduced pressure is crucial for thermally sensitive compounds like β-keto esters. Heating to the atmospheric boiling point could lead to decomposition, yielding inaccurate results and impure products.

Density

Density is a measure of mass per unit of volume and is an important parameter in formulation science and for solvent selection in extraction and purification processes.

Predicted Density: 1.147 ± 0.06 g/cm³[1]

Note: This value is predicted and should be confirmed experimentally for critical applications.

Solubility Profile

Solubility is a critical physicochemical property that profoundly impacts a compound's behavior in both chemical reactions and biological systems. For drug development professionals, poor aqueous solubility is a major hurdle for oral bioavailability.

Qualitative Solubility: Based on the structure, it is expected to be soluble in polar aprotic solvents like acetone and ethyl acetate, as well as chlorinated solvents like chloroform and dichloromethane. It is likely to have lower solubility in nonpolar solvents such as hexanes and limited solubility in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Methodology Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, the vial is removed from the shaker, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the methyl ester protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon.

Note: As of the time of writing, a publicly available, experimentally verified NMR spectrum for this specific compound could not be located. The interpretation below is based on the expected chemical shifts for the given structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons (H-2, H-6): ~7.9 ppm (doublet)

-

Aromatic Protons (H-3, H-5): ~6.9 ppm (doublet)

-

Methylene Protons (-CH₂-): ~3.9 ppm (singlet)

-

Aromatic Methoxy Protons (-OCH₃): ~3.8 ppm (singlet)

-

Ester Methyl Protons (-COOCH₃): ~3.7 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Ketone Carbonyl (C=O): ~195 ppm

-

Ester Carbonyl (C=O): ~168 ppm

-

Aromatic Carbon (C-4): ~164 ppm

-

Aromatic Carbon (C-1): ~129 ppm

-

Aromatic Carbons (C-2, C-6): ~130 ppm

-

Aromatic Carbons (C-3, C-5): ~114 ppm

-

Aromatic Methoxy Carbon (-OCH₃): ~55 ppm

-

Ester Methyl Carbon (-COOCH₃): ~52 ppm

-

Methylene Carbon (-CH₂-): ~46 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

-

C=O Stretch (Ketone): ~1685 cm⁻¹

-

C=O Stretch (Ester): ~1740 cm⁻¹

-

C-O Stretch (Ester and Ether): ~1250-1050 cm⁻¹

-

Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1510 cm⁻¹

-

Aromatic C-H Stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H Stretch: ~3000-2850 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Molecular Ion Peak [M]⁺: m/z = 208.07

Crystal Structure

The three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray crystallography. This information is crucial for understanding intermolecular interactions, polymorphism, and for structure-based drug design.

Note: As of the time of writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest to researchers in organic synthesis and drug development. While some experimental data is available, this guide also highlights the need for further experimental determination of properties such as solubility in a range of solvents and a definitive crystal structure analysis. The provided experimental protocols offer a robust framework for researchers to generate this critical data, ensuring a comprehensive understanding of this versatile molecule for its successful application in scientific endeavors.

References

-

ChemBK. This compound. (2024-04-09). [Link]

-

PubChem. This compound. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

-

PubChem. CID 118541961. [Link]

-

NIST Chemistry WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]

-

The Royal Society of Chemistry. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. [Link]

-

PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)propanoate. [Link]

-

The Automated Topology Builder (ATB) and Repository. Methyl3-(4-methoxyphenyl)propanoate. [Link]

-

ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]

-

The Royal Society of Chemistry. 1. Analytical Methods 2. Materials and Methods. [Link]

-

ChemBK. This compound. [Link]

-

NIST Chemistry WebBook. 4-Hydroxyphenylpyruvic acid, methyl ether, methyl ester. [Link]

-

PubChemLite. Methyl 3-(4-methoxyphenyl)-2-oxopropanoate (C11H12O4). [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

BG. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

University of Rochester. Tables For Organic Structure Analysis. [Link]

-

gChem Global. DMSO. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Solubility of Things. Methyl 3-methoxypropanoate. [Link]

-

NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

J. Org. Chem. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Org. Process Res. Dev. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Rochester. Table of Characteristic IR Absorptions. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. [Link]

-

NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

ResearchGate. (PDF) Mastering β-keto esters. [Link]

- Google Patents. US6642035B2 - Synthesis of B-keto esters.

-

ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

World Health Organization. Annex 4. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

SpectraBase. METHYL-(R)-3-HYDROXY-3-(4-METHOXYPHENYL)-PROPANOATE. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

This guide provides a comprehensive technical overview of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester of significant interest to researchers in organic synthesis and drug development. We will delve into its core structural features, proven synthetic methodologies, detailed characterization, and its emerging applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 22027-50-5) is an organic compound featuring an aromatic methoxy group and a β-keto ester moiety.[1] This combination of functional groups dictates its chemical behavior and makes it a valuable synthetic intermediate.

The fundamental structure consists of a central propanoate chain with a ketone at the β-position (C3) and a methyl ester at the C1 position. The C3 carbon is substituted with a 4-methoxyphenyl (anisole) group.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22027-50-5 | , |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 40-42 °C | |

| Boiling Point | 135 °C / 0.27 mmHg | |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ |

The Significance of Keto-Enol Tautomerism

A critical structural feature of β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form. This equilibrium is fundamental to the compound's reactivity.

The equilibrium position is influenced by several factors:

-

Solvent Polarity: In non-polar solvents, the enol form is often favored due to the stability gained from an internal hydrogen bond between the enolic hydroxyl group and the ester carbonyl. In polar, protic solvents, this internal hydrogen bond is disrupted by solvent interactions, often favoring the keto form.[2]

-

Conjugation: The enol form benefits from extended conjugation between the aromatic ring, the C=C double bond, and the ester carbonyl group, which contributes to its stability.[3]

This tautomerism is not merely a structural curiosity; the enol form is the reactive species in many base-catalyzed reactions, while the acidic α-protons of the keto form are central to its utility in C-C bond formation.

Synthesis Protocol: Crossed Claisen Condensation

The most reliable and industrially scalable method for preparing β-keto esters like this compound is the Crossed (or Mixed) Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[4][5]

Causality of Experimental Design

To ensure a high yield of the desired product and avoid a statistical mixture of four different compounds, the experimental design is critical. The reaction's success hinges on the strategic choice of reactants:

-

One Enolizable Ester: This ester must possess α-hydrogens. For this synthesis, Methyl Acetate is the ideal choice.

-

One Non-Enolizable Ester: This ester acts as the electrophile and must lack α-hydrogens. Methyl 4-methoxybenzoate is used for this purpose. Its aromatic nature prevents self-condensation.[1][6]

-

A Non-Nucleophilic Strong Base: A strong base is required to deprotonate the enolizable ester, forming the nucleophilic enolate. Sodium methoxide (NaOCH₃) is the base of choice.

Why Sodium Methoxide? The base's alkoxide must match the alcohol portion of the esters (in this case, methanol). Using sodium methoxide prevents transesterification, a side reaction where the ester's alkoxy group is exchanged, which would lead to unwanted byproducts.[6] The reaction is driven to completion by the final deprotonation of the product, which forms a resonance-stabilized enolate.[5]

Synthetic Workflow

Step-by-Step Laboratory Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

-

Base Addition: Add sodium methoxide (1.1 equivalents) to the solvent.

-

Reactant Addition: In a dropping funnel, mix methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (1.5-2.0 equivalents). The excess methyl acetate helps drive the reaction towards the desired product.

-

Reaction: Slowly add the ester mixture to the stirred suspension of sodium methoxide at room temperature. After the addition is complete, gently heat the mixture to reflux (approx. 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching & Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6). This step protonates the enolate product.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

Definitive, published spectral data for this specific compound is scarce. The following characterization is based on established principles of spectroscopy and data from closely related analogues, such as ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This serves as an authoritative guide for researchers verifying the compound's identity.

Predicted Spectral Data

| Technique | Keto Form Feature | Enol Form Feature | Predicted Value / Observation |

| ¹H NMR | Ar-H (ortho to CO) | Ar-H (ortho to C=C) | δ 7.9-8.0 ppm (d) |

| Ar-H (ortho to OMe) | Ar-H (ortho to OMe) | δ 6.9-7.0 ppm (d) | |

| -CO-CH ₂-CO- | =CH - | δ ~4.0 ppm (s) | |

| Ar-OCH ₃ | Ar-OCH ₃ | δ ~3.9 ppm (s) | |

| -COOCH ₃ | -COOCH ₃ | δ ~3.7 ppm (s) | |

| Enolic -OH | δ 12-13 ppm (broad s) | ||

| ¹³C NMR | Ar-C =O | Ar-C (OH)= | δ ~192 ppm |

| -C OOCH₃ | -C OOCH₃ | δ ~167 ppm | |

| Aromatic C 's | Aromatic C 's | δ 114-164 ppm | |

| Ar-OC H₃ | Ar-OC H₃ | δ ~55 ppm | |

| -C H₂- | =C H- | δ ~46 ppm | |

| FT-IR | C =O (Aryl Ketone) | C =C (Alkene) | ~1680 cm⁻¹ (strong) |

| C =O (Ester) | C =O (Ester, conjugated) | ~1740 cm⁻¹ (strong) | |

| O-H (H-bonded) | 3200-2500 cm⁻¹ (broad) | ||

| Mass Spec | Molecular Ion [M]⁺ | Molecular Ion [M]⁺ | m/z = 208.07 |

| Fragmentation | Fragmentation | Likely fragments: m/z 177 (-OCH₃), 149 (-COOCH₃), 135 (CH₃O-C₆H₄-CO⁺) |

Note: NMR signals for the keto and enol forms will appear in the same spectrum, with integration values reflecting their relative abundance in the chosen solvent (typically CDCl₃).

Applications in Research and Development

This compound is not an end-product but a high-value chemical intermediate. Its bifunctional nature (a ketone and an ester) allows for a diverse range of subsequent chemical transformations, making it a key building block in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: The β-keto ester motif is a common structural element in many biologically active compounds. This molecule serves as a precursor for creating heterocyclic compounds (e.g., pyrazoles, isoxazoles) and for extending carbon chains, which are crucial steps in the synthesis of novel drug candidates.[1][4]

-

Materials Science: There is emerging interest in using structurally related compounds in the development of materials for organic light-emitting diodes (OLEDs), where precise tuning of electronic properties is essential.[7]

Safety and Handling

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Expertise Insight: As with all fine chemicals, handling should occur in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. In case of fire, use dry chemical, CO₂, or foam extinguishers.

References

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]

-

Penpo. (n.d.). Sourcing Chemical Intermediates: The Importance of Methyl 3-(4-methoxyphenyl)-3-oxopropionate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

Sources

- 1. CAS 22027-50-5: Methyl 4-methoxy-β-oxobenzenepropanoate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Methyl 3-(4-methoxyphenyl)-3-oxopropionate, CasNo.22027-50-5 CHINA MIGO INDUSTRIAL CO., LIMITED China (Mainland) [miguoshiye.lookchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a crucial intermediate in organic synthesis and holds significant potential in medicinal chemistry. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in drug discovery and development.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is paramount for seamless research and collaboration. This compound is known by several synonyms in scientific literature and chemical catalogs.

Systematic Name: this compound[1]

Common Synonyms:

-

Methyl 4-methoxybenzoylacetate[2]

-

3-(4-Methoxyphenyl)-3-oxo-propionic acid methyl ester[3]

-

Methyl 3-(p-methoxyphenyl)-3-oxopropionate

-

Benzenepropanoic acid, 4-methoxy-β-oxo-, methyl ester[1]

-

Methyl 4-methoxy-beta-oxobenzenepropanoate

Registry Numbers:

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molar Mass | 208.21 g/mol | [3] |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 135 °C at 0.27 mmHg | [3] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group, the methoxy protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[4][5] Characteristic peaks for C-O stretching and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure.

Synthesis of this compound

The most common and efficient method for synthesizing β-keto esters like this compound is the Claisen condensation .[6] This reaction involves the base-catalyzed self-condensation of an ester containing an α-hydrogen. In the case of this specific compound, a crossed Claisen condensation is employed.

Crossed Claisen Condensation Protocol

This synthesis involves the reaction between methyl 4-methoxybenzoate and methyl acetate in the presence of a strong base, such as sodium methoxide.

Reaction Scheme:

Caption: Crossed Claisen condensation for the synthesis of this compound.

Step-by-Step Methodology:

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere.

-

Reaction Initiation: A solution of methyl 4-methoxybenzoate and methyl acetate in an anhydrous solvent (e.g., toluene or THF) is added dropwise to the sodium methoxide suspension at a controlled temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the ester starting materials and the product. Therefore, anhydrous solvents and reagents are crucial for achieving a high yield.

-

Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of methyl acetate, forming the enolate nucleophile that initiates the condensation.

-

Acidic Work-up: The initial product of the Claisen condensation is the sodium salt of the β-keto ester. Acidification is necessary to protonate this salt and isolate the neutral product.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable building block in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[7][8][9][10]

Building Block for Heterocyclic Synthesis

The dicarbonyl functionality of this compound allows for cyclocondensation reactions with various binucleophiles to construct a diverse range of heterocyclic systems, including:

-

Pyrimidines and Pyrimidinones: Reaction with urea or thiourea derivatives.

-

Pyrazoles and Pyrazolones: Reaction with hydrazine derivatives.

-

Isoxazoles: Reaction with hydroxylamine.

-

Coumarins: Via Pechmann condensation with activated phenols.

These heterocyclic cores are present in numerous drugs with a wide range of biological activities.

Caption: Role as a precursor in heterocyclic synthesis.

Potential as a Pharmacophore in Drug Discovery

The β-keto ester moiety is a recognized pharmacophore with a range of biological activities. While direct therapeutic applications of this compound are not extensively documented, the broader class of β-keto esters has shown promise in several therapeutic areas.

-

Antibacterial Activity: β-keto esters have been investigated as potential antibacterial agents.[11][12][13][14] Their mechanism of action is thought to involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.[12][13] By acting as antagonists of N-acyl homoserine lactone receptors, they can disrupt bacterial communication and attenuate pathogenicity.[15]

-

Anticonvulsant Properties: The structural similarity of β-keto esters to ketone bodies, which are known to have anticonvulsant effects, has led to research into their potential as anti-seizure agents.[2][16][17][18] The proposed mechanisms include modulation of neuronal excitability and energy metabolism in the brain.[17][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and the potential for further exploration in drug discovery. Its straightforward synthesis via the Claisen condensation and its ability to serve as a precursor to a wide range of biologically active heterocyclic compounds underscore its importance to the scientific community. Further research into the therapeutic potential of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

-

Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6834. [Link]

-

Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022. [Link]

-

Poff, A. M., Rho, J. M., & D'Agostino, D. P. (2019). Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives. Frontiers in Neuroscience, 13, 1041. [Link]

-

Viggiano, A., et al. (2015). Anticonvulsant properties of an oral ketone ester in a pentylenetetrazole-model of seizure. Brain Research, 1618, 50-54. [Link]

-

LibreTexts. (2019). The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Ali, T. E. S., Ibrahim, M. A., El-Gohary, N. M., & El‐Kazak, A. M. (2013). 3-Formylchromones As Diverse Building Blocks in Heterocycles Synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

-

Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

atdbio. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

Sources

- 1. CID 118541961 | C22H24O8 | CID 118541961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticonvulsant properties of an oral ketone ester in a pentylenetetrazole-model of seizure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 杂环构件 [sigmaaldrich.com]

- 8. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 9. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives [frontiersin.org]

- 19. The Anticonvulsant Effects of Ketogenic Diet on Epileptic Seizures and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-methoxybenzoylacetate synthesis basics

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxybenzoylacetate

Abstract

Methyl 4-methoxybenzoylacetate, a β-keto ester of significant interest, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motifs are found in various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core principles and practical methodologies for its synthesis. We will delve into the mechanistic underpinnings of the primary synthetic route, the crossed Claisen condensation, offering field-proven insights into experimental design, reagent selection, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this key chemical transformation.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement confers upon them a rich and versatile reactivity profile. The methylene protons situated between the two carbonyl groups are notably acidic, facilitating the formation of a resonance-stabilized enolate. This property makes β-keto esters invaluable nucleophilic synthons for constructing complex carbon skeletons.[1] Their ability to participate in a wide array of chemical transformations, including alkylations, acylations, and cyclizations, positions them as critical intermediates in the synthesis of natural products and pharmaceuticals.[1] Methyl 4-methoxybenzoylacetate is a prime example, embodying the synthetic utility of this compound class and serving as a key precursor in the development of advanced therapeutic agents.

The Core Synthesis: Crossed Claisen Condensation

The most direct and industrially relevant method for synthesizing methyl 4-methoxybenzoylacetate is the crossed Claisen condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2][3][4] For this specific synthesis, the reaction involves methyl 4-methoxybenzoate (also known as methyl p-anisate) and methyl acetate.

Key Reagents:

-

Methyl 4-methoxybenzoate: The non-enolizable ester partner (lacks α-protons) that acts as the electrophile.

-

Methyl Acetate: The enolizable ester partner (possesses acidic α-protons) that serves as the nucleophile precursor.

-

Sodium Methoxide (NaOCH₃): The strong base required to deprotonate methyl acetate.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the mechanism is paramount for troubleshooting and optimization. The Claisen condensation proceeds through several key, reversible steps, with a final irreversible step that drives the reaction to completion.[2][5][6][7]

-

Enolate Formation: A strong base, sodium methoxide, abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion. This is the active nucleophile.[3][8]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, forming a tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This step results in the formation of the desired β-keto ester.[8]

-

Irreversible Deprotonation: The newly formed methyl 4-methoxybenzoylacetate has highly acidic protons on the methylene carbon flanked by two carbonyl groups (pKa ≈ 11).[6] The methoxide ion generated in the previous step immediately deprotonates this position. This acid-base reaction is thermodynamically favorable and irreversible, pulling the entire equilibrium towards the product side. This is why a stoichiometric amount of base, not a catalytic amount, is required.[2][7]

-

Acidic Work-up: A final protonation step, typically with a dilute acid, is required to neutralize the enolate and yield the final, neutral β-keto ester product.[2][8]

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.

Causality Behind Experimental Choices

-

Choice of Base (Sodium Methoxide): The base's alkoxide must match the alcohol portion of the reacting esters.[2][3] Using sodium methoxide with methyl esters is critical. If sodium ethoxide were used, it could act as a nucleophile and attack the methyl esters, leading to transesterification and a mixture of ethyl ester products, thereby reducing the yield and complicating purification.

-

Stoichiometric Base Requirement: As highlighted in the mechanism, the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2][7] A catalytic amount of base would be consumed and unable to drive the equilibrium forward, resulting in poor yields.

-

Anhydrous Conditions: Sodium methoxide is highly reactive with water. Any moisture in the reaction vessel or solvents will consume the base, rendering it ineffective for deprotonating the methyl acetate. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Starting Material Purity: The purity of the starting materials, methyl 4-methoxybenzoate and methyl acetate, is crucial. Impurities can lead to side reactions and lower yields. Methyl 4-methoxybenzoate is typically synthesized via Fischer esterification of 4-methoxybenzoic acid with methanol, catalyzed by an acid like sulfuric acid.[9][10]

Experimental Protocol & Workflow

This section provides a representative, self-validating protocol for the synthesis of methyl 4-methoxybenzoylacetate.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Sodium Methoxide (NaOMe) | 5.94 g (110 mmol, 1.1 equiv) | Base |

| Methyl 4-methoxybenzoate | 16.6 g (100 mmol, 1.0 equiv) | Electrophile |

| Methyl Acetate | 37.0 g (500 mmol, 5.0 equiv) | Nucleophile precursor / Solvent |

| Anhydrous Toluene | 150 mL | Reaction Solvent |

| 1M Hydrochloric Acid (HCl) | ~120 mL | Neutralization / Protonation |

| Saturated Sodium Bicarbonate | 50 mL | Aqueous Wash (remove excess acid) |

| Brine (Saturated NaCl) | 50 mL | Aqueous Wash (remove water from organic phase) |

| Anhydrous Magnesium Sulfate | ~10 g | Drying Agent |

| 3-Neck Round Bottom Flask (500mL) | 1 | Reaction Vessel |

| Reflux Condenser | 1 | Prevent solvent loss |

| Addition Funnel | 1 | Controlled addition of reagents |

| Magnetic Stirrer & Stir Bar | 1 | Agitation |

| Heating Mantle | 1 | Temperature Control |

| Separatory Funnel (500mL) | 1 | Liquid-liquid extraction |

| Rotary Evaporator | 1 | Solvent removal |

Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Sodium methoxide is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Setup: Assemble an oven-dried 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Purge the entire system with an inert gas (Nitrogen or Argon).

-

Reagent Charging: To the flask, add sodium methoxide (5.94 g) and anhydrous toluene (50 mL). Begin stirring to form a suspension.

-

Addition of Esters: In a separate dry beaker, prepare a solution of methyl 4-methoxybenzoate (16.6 g) in methyl acetate (37.0 g). Transfer this solution to the addition funnel.

-

Reaction Initiation: Add the ester solution dropwise to the stirred suspension of sodium methoxide in toluene over 30 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.

-

Acidification: Slowly and carefully add 1M HCl (~120 mL) via the addition funnel to the cold reaction mixture with vigorous stirring. The goal is to neutralize the excess base and protonate the product enolate. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

-

Extraction: Transfer the entire mixture to a 500-mL separatory funnel. Separate the organic (top) and aqueous (bottom) layers. Extract the aqueous layer with an additional 50 mL of toluene.

-

Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 4-methoxybenzoylacetate can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Observations for Methyl 4-methoxybenzoylacetate |

| ¹H NMR | Signals corresponding to the aromatic protons (doublets ~6.9 and ~7.9 ppm), the methoxy group on the ring (~3.9 ppm), the enol vinyl proton and keto methylene protons (a characteristic tautomeric mixture), and the methyl ester group (~3.7 ppm). |

| ¹³C NMR | Carbonyl carbons for the ketone and ester (~190 and ~167 ppm respectively), aromatic carbons, and aliphatic carbons for the methoxy and methyl ester groups. |

| FT-IR | Strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and ester (~1740 cm⁻¹), and C-O stretching for the ether and ester groups. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₂O₄ = 208.21 g/mol ). |

Applications in Drug Development

The synthetic accessibility and versatile reactivity of methyl 4-methoxybenzoylacetate and its analogs make them highly valuable in medicinal chemistry. A prominent example is the use of the closely related compound, methyl 4-methoxyacetoacetate, as a key starting material in the synthesis of Dolutegravir .[11][12] Dolutegravir is a potent integrase inhibitor used for the treatment of HIV/AIDS. The β-keto ester moiety allows for the construction of the core heterocyclic system of the drug. This direct application underscores the importance of mastering the synthesis of such intermediates for professionals in drug development, as the efficiency and scalability of this initial step can significantly impact the overall cost and availability of the final API.[11][12]

Conclusion

The synthesis of methyl 4-methoxybenzoylacetate via the crossed Claisen condensation is a foundational reaction in organic chemistry with direct relevance to the pharmaceutical industry. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and a robust experimental protocol are essential for achieving high yields of a pure product. By leveraging the principles outlined in this guide, researchers and scientists can effectively produce this key intermediate, paving the way for advancements in drug discovery and development.

References

- The Synthesis of Methyl 4-Methoxybenzoate: A Look

- CN113248373A - Preparation method of methyl benzoate compound.

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- Claisen Ester Condensation with Sodium Methoxide. Chemistry Stack Exchange.

-

The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society. [Link]

-

Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

-

b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Claisen Condensation Reaction Mechanism. BYJU'S. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Claisen Condensation Reaction Mechanism. YouTube. [Link]

-

The Claisen Condensation Reaction. OpenStax. [Link]

- CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.

- CN104478719A - 4-methoxy methyl acetoacetate preparation method.

-

Claisen Condensation. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 11. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents [patents.google.com]

- 12. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: An In-depth Technical Guide

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester, represents a pivotal structural motif in organic synthesis and medicinal chemistry. Its unique combination of a ketone and an ester functional group, separated by a methylene bridge, imparts a versatile reactivity profile, making it a valuable precursor for a wide array of more complex molecules. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization through modern analytical techniques. A thorough grasp of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.

The inherent electronic and structural features of this compound give rise to a distinct spectroscopic fingerprint. This guide will delve into the intricacies of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both experimental data where available and expert interpretation based on established principles and data from closely related analogues.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy